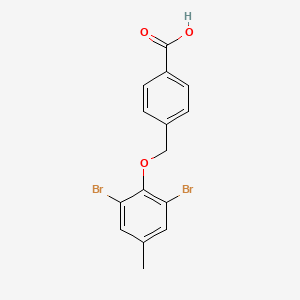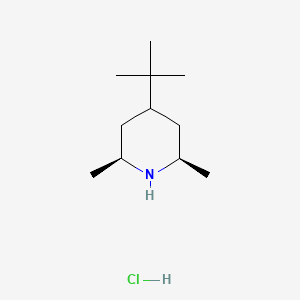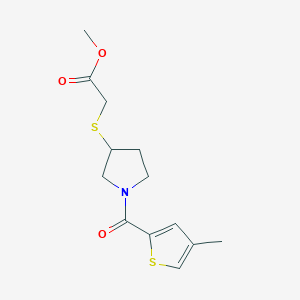![molecular formula C20H20ClNO4 B3016187 1-[2-(4-Chlorophenoxy)ethyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)indol-2-one CAS No. 879045-00-8](/img/structure/B3016187.png)
1-[2-(4-Chlorophenoxy)ethyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-[2-(4-Chlorophenoxy)ethyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)indol-2-one" is a complex organic molecule with potential pharmaceutical applications. It contains a hydroxy group, an oxopropyl group, and a chlorophenoxyethyl group, which contribute to its unique chemical properties and potential biological activities .
Synthesis Analysis
The synthesis of this compound involves multistep processes, including the reaction of specific chemical precursors to form the desired molecular structure. The synthesis may require careful control of reaction conditions and purification steps to obtain the compound in high yield and purity .
Molecular Structure Analysis
The molecular structure of "this compound" has been characterized using techniques such as single crystal X-ray structural analysis. This analysis provides detailed information about the spatial arrangement of atoms within the molecule, including bond lengths, angles, and intermolecular interactions .
Chemical Reactions Analysis
The compound's chemical reactivity and potential for derivatization have been explored in related studies. Understanding its reactivity towards different functional groups and its susceptibility to specific chemical transformations is crucial for further functionalization and potential drug development .
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" have been investigated, including its solubility, stability, and potential interactions with biological systems. These properties are essential for understanding its potential as a pharmaceutical agent and for predicting its behavior in biological environments .
Relevant Case Studies
In a related study, the antineoplastic activities of similar compounds were evaluated in murine models of leukemia and melanoma. This provides valuable insights into the potential biological activities of compounds with similar structural features, shedding light on their pharmacological relevance .
Scientific Research Applications
Synthesis and Chemical Reactivity
- The use of symmetric dinucleophiles in synthesizing polyol chains demonstrates the potential for creating complex organic molecules with specific functional groups, which might be applicable in designing derivatives of the compound for targeted scientific applications (Rychnovsky et al., 1999).
- Manganese-mediated synthesis of cyclic peroxides from alkenes highlights a method for introducing peroxide functionalities into organic molecules, which could be relevant for studying oxidative stress or developing novel organic peroxides (Qian et al., 1992).
Polymer Chemistry and Materials Science
- The enzymatic catalysis for oxidative polymerization of para-functionalized phenol derivatives presents a bio-inspired approach to polymer synthesis, potentially applicable for creating biocompatible materials or coatings with specific properties (Pang et al., 2003).
- Atom transfer radical polymerization (ATRP) of monomers with oxetane groups indicates the versatility of ATRP in synthesizing polymers with novel properties, suggesting a pathway for modifying or creating polymers with the compound for specific applications (Singha et al., 2005).
Analytical and Physical Characterization
- The study on polymorphism in pharmaceutical compounds using spectroscopic and diffractometric techniques highlights the importance of characterizing the solid-state forms of organic molecules, which is crucial for understanding their stability, solubility, and bioavailability (Vogt et al., 2013).
properties
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4/c1-13-3-8-18-17(11-13)20(25,12-14(2)23)19(24)22(18)9-10-26-16-6-4-15(21)5-7-16/h3-8,11,25H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIOAOFVIPHJBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CCOC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B3016108.png)


![methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B3016114.png)
![2-(3,4-dimethoxyphenyl)-5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B3016117.png)


![2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL](/img/structure/B3016121.png)

![Furan-2-yl-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B3016124.png)
![methyl 5,5,7,7-tetramethyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3016125.png)

